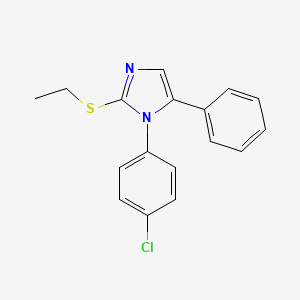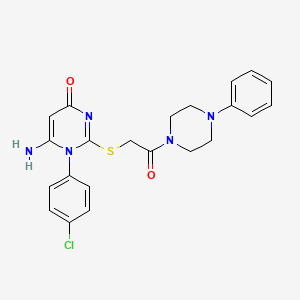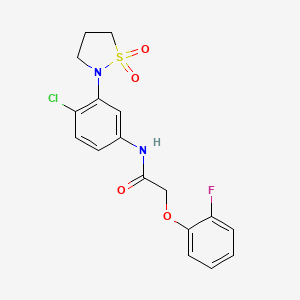
3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide is a synthetic organic compound that features a complex structure combining an imidazole ring, a phenyl group, and a thiophene sulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Imidazole Derivative: The imidazole ring is often synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment to the Phenyl Group: The imidazole derivative is then alkylated with a benzyl halide to form the 4-((1H-imidazol-1-yl)methyl)phenyl intermediate.
Sulfonamide Formation: The thiophene-2-sulfonyl chloride is reacted with tert-butylamine to form the thiophene-2-sulfonamide.
Final Coupling: The phenyl-imidazole intermediate is coupled with the thiophene-2-sulfonamide under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions can target the imidazole ring or the sulfonamide group.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives or amines.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Medicine
Medically, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene and imidazole rings.
Wirkmechanismus
The mechanism of action of 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazole ring could coordinate with metal ions, while the sulfonamide group might form hydrogen bonds with biological macromolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-methylthiophene-2-sulfonamide
- 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-ethylthiophene-2-sulfonamide
- 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-isopropylthiophene-2-sulfonamide
Uniqueness
Compared to similar compounds, 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall stability, making it a distinct candidate for various applications.
Eigenschaften
IUPAC Name |
N-tert-butyl-3-[4-(imidazol-1-ylmethyl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-18(2,3)20-25(22,23)17-16(8-11-24-17)15-6-4-14(5-7-15)12-21-10-9-19-13-21/h4-11,13,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJRXYSQLYPBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CS1)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2727051.png)


![N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2727054.png)
![Methyl 2-[(1-methylpyrazol-3-yl)amino]acetate](/img/structure/B2727056.png)
![N-(3,4-difluorophenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2727059.png)
![8-(3-fluoro-4-methoxybenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2727060.png)
![N-(1-cyanocycloheptyl)-2-[(1-cyclopropyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2727061.png)
